2,3-Dimethoxycinnamaldehyde

Description

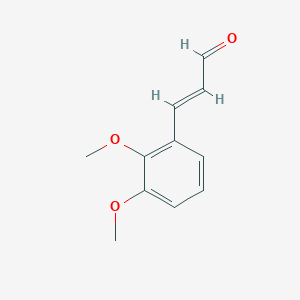

2,3-Dimethoxycinnamaldehyde (CAS No. 62378-68-1) is an aromatic aldehyde with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. Structurally, it features a cinnamaldehyde backbone substituted with methoxy groups at the 2- and 3-positions of the phenyl ring (Fig. 1). This compound is a regioisomer of the more widely studied 3,4-dimethoxycinnamaldehyde, differing in the placement of methoxy groups. Its synthesis is often reported as a minor byproduct in cross-coupling reactions involving dimethoxybenzene derivatives, with yields typically below 2% .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C11H12O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-8H,1-2H3/b6-4+ |

InChI Key |

FRIBMENBGGCKPD-GQCTYLIASA-N |

SMILES |

COC1=CC=CC(=C1OC)C=CC=O |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C=O |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dimethoxycinnamaldehyde

- Structure : Methoxy groups at the 3- and 4-positions of the phenyl ring.

- Synthesis : Predominantly synthesized via palladium-catalyzed oxidative coupling reactions. For example, reacting 1,2-dimethoxybenzene with vinyl ethers yields 3,4-dimethoxycinnamaldehyde at 45% yield, compared to <2% for the 2,3-isomer .

- Natural Occurrence : Found in plants such as Litsea costalis and Lindera oxyphylla, with a reported isolation yield of 0.6% from bark extracts .

- Applications : Studied in biodegradation pathways by Fusarium spp. and as a precursor in lignin-related compound degradation .

2,5-Dimethoxybenzaldehyde

- Structure : Aldehyde group at position 1, with methoxy groups at 2 and 3.

- Synthesis: Derived from methylation or demethylation reactions of phenolic aldehydes.

- Natural Occurrence : Isolated from Litsea costalis bark .

- Applications : Primarily used in flavor and fragrance industries due to its aromatic properties.

Methylenedioxycinnamaldehydes

- Structure : Incorporates a methylenedioxy bridge (e.g., 2,3- or 3,4-methylenedioxycinnamaldehyde).

- Synthesis : Generated from 1,2-methylenedioxybenzene, yielding a 45:55 mixture of 2,3- and 3,4-methylenedioxy isomers at 45% total yield .

- Applications : Explored in medicinal chemistry for their structural similarity to bioactive natural products.

Salicylaldehyde Derivatives

- Example : Salicylaldehyde (2-hydroxybenzaldehyde).

- Key Differences : Lacks methoxy groups but shares the aldehyde functional group.

- Applications : Widely used as a ligand in coordination chemistry and as a synthetic intermediate.

Comparative Data Table

Key Research Findings

Regioselectivity in Synthesis :

- The position of methoxy groups significantly impacts reaction pathways. For instance, 1,2-dimethoxybenzene favors 3,4-dimethoxycinnamaldehyde, while 1,2-methylenedioxybenzene produces methylenedioxy isomers .

- Steric effects influence yields; bulky substituents (e.g., t-butyl) suppress ortho-product formation entirely .

Natural Abundance :

- 3,4-Dimethoxycinnamaldehyde is more prevalent in plant extracts compared to the 2,3-isomer, suggesting evolutionary preference in biosynthetic pathways .

Biological Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.